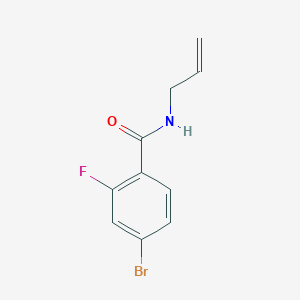
2-cyano-N-(3-cyanophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(3-cyanophenyl)benzenesulfonamide, also known as TCS 5861528, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, TCS 5861528 has been found to exhibit unique properties that make it a promising candidate for a range of applications beyond its traditional use as an antimicrobial agent.
作用機序
2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 exerts its effects through the inhibition of various enzymes and signaling pathways in cells. One of the primary targets of this compound is the protein kinase B (AKT) pathway, which plays a critical role in cell survival and proliferation. 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has also been found to inhibit the activity of other enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and oxidative stress in cells, which are implicated in various diseases such as Alzheimer's disease and Parkinson's disease. 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has also been found to have neuroprotective effects, suggesting its potential as a therapeutic agent in neurological disorders.
実験室実験の利点と制限
One of the major advantages of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 is its specificity for certain enzymes and pathways, which makes it a valuable tool for studying the molecular mechanisms of various diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528. One area of interest is the development of new analogs and derivatives of this compound with improved solubility and potency. Another area of research is the investigation of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528's potential as a therapeutic agent in other diseases beyond cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its interactions with other molecules in cells.
合成法
The synthesis of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 involves the reaction of 3-cyanophenylsulfonyl chloride with 2-amino-4-cyanopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound with a yield of approximately 50%.
科学的研究の応用
2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has been studied extensively for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation and survival.
特性
IUPAC Name |
2-cyano-N-(3-cyanophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-9-11-4-3-6-13(8-11)17-20(18,19)14-7-2-1-5-12(14)10-16/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYAXJEVOFIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


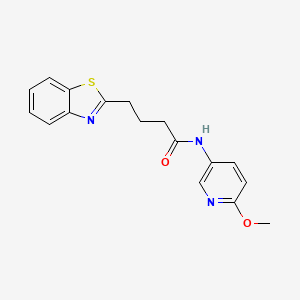
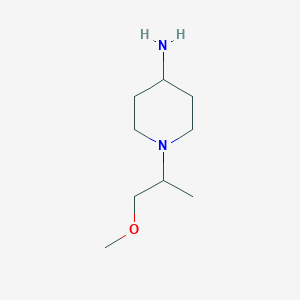
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
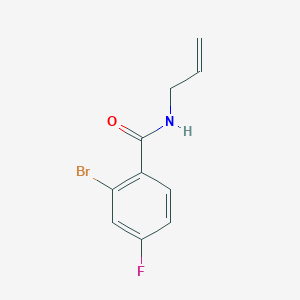
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
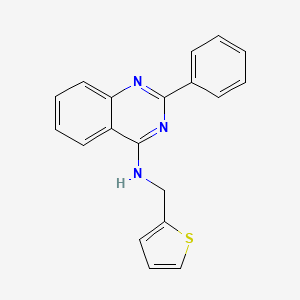
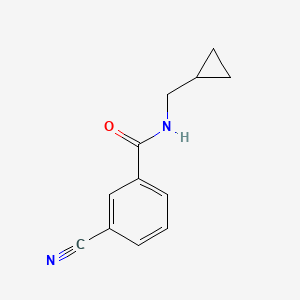
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
